2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Overview
Description
2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is a complex organic compound featuring a bicyclic structure with multiple pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce more saturated derivatives of the compound.
Scientific Research Applications
2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. The exact pathways and molecular targets would depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-DIARYL-3-AZABICYCLO[3.3.1]NONAN-9-ONE: Known for its antifungal properties.
2,4-DIARYL-3-AZABICYCLO[3.3.1]NONAN-9,5′-SPIRO-1′,2′,4′-TRIAZOLIDINE-3′-THIONES: Exhibits antibacterial and antifungal activities.
Uniqueness
2,4,6,8-TETRAKIS(PYRIDIN-3-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is unique due to its multiple pyridine rings, which provide versatile coordination chemistry and potential for various applications in medicinal and materials science .
Properties
IUPAC Name |
2,4,6,8-tetrapyridin-3-yl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O/c34-27-21-23(17-5-1-9-28-13-17)32-25(19-7-3-11-30-15-19)22(27)26(20-8-4-12-31-16-20)33-24(21)18-6-2-10-29-14-18/h1-16,21-26,32-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJCBJLZNMUUBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3C(NC(C(C3=O)C(N2)C4=CN=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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